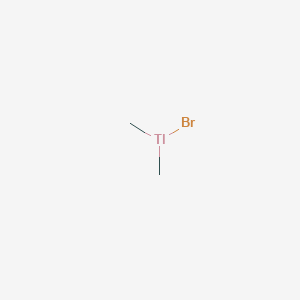
trans-4'-Hydroxy-4-acetamidostilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4’-Hydroxy-4-acetamidostilbene: is a synthetic organic compound that belongs to the stilbene family Stilbenes are characterized by their 1,2-diphenylethylene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-Hydroxy-4-acetamidostilbene typically involves the reduction of 4-nitrostilbene followed by acetylation. The reduction is often carried out using hydrazine and Raney nickel as catalysts. The resulting amine is then acetylated to form the final product .
Industrial Production Methods: Industrial production methods for trans-4’-Hydroxy-4-acetamidostilbene are similar to laboratory synthesis but are scaled up to meet commercial demands. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4’-Hydroxy-4-acetamidostilbene can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction typically produces amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, trans-4’-Hydroxy-4-acetamidostilbene is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: In medicine, trans-4’-Hydroxy-4-acetamidostilbene derivatives have been explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: Industrially, the compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of trans-4’-Hydroxy-4-acetamidostilbene involves its interaction with specific molecular targets and pathways. For instance, it can undergo metabolic transformations in the liver, leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparison with Similar Compounds
4-Acetamidostilbene: Similar in structure but lacks the hydroxyl group.
4’-Hydroxy-4-nitrostilbene: Contains a nitro group instead of an acetamido group.
4-Dimethylaminostilbene: Features a dimethylamino group instead of a hydroxyl group.
Uniqueness: trans-4’-Hydroxy-4-acetamidostilbene is unique due to the presence of both hydroxyl and acetamido groups, which confer distinct chemical and biological properties
Properties
CAS No. |
23784-25-0 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-[4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl]acetamide |
InChI |
InChI=1S/C16H15NO2/c1-12(18)17-15-8-4-13(5-9-15)2-3-14-6-10-16(19)11-7-14/h2-11,19H,1H3,(H,17,18)/b3-2+ |
InChI Key |
KFWCCUXOHVOQGG-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


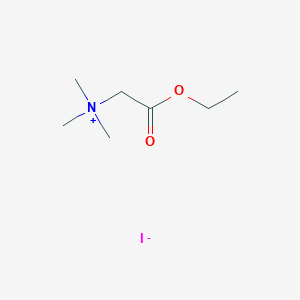
![Methyl [4-hydroxy-2-(propan-2-yl)phenyl]carbamate](/img/structure/B14702782.png)
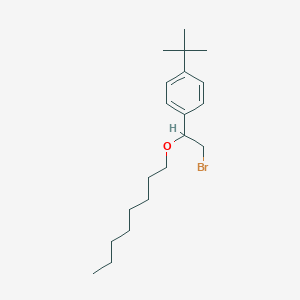



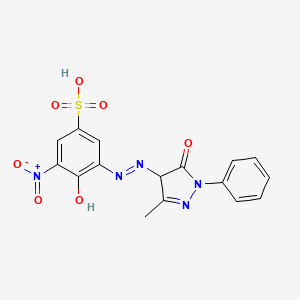
![1,2,3,4,5-Pentachloro-5-[(prop-2-en-1-yl)oxy]cyclopenta-1,3-diene](/img/structure/B14702807.png)
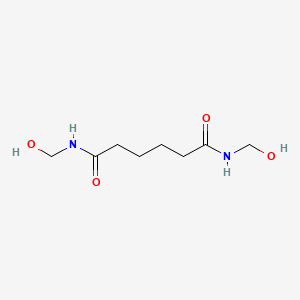
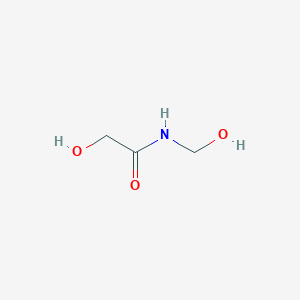
![2-{2-[4-(3-Methoxyphenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14702830.png)


